
bis-Tedizolidyl Phosphate Diester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-Tedizolidyl Phosphate Diester typically involves the reaction of tedizolid with phosphonylation reagents. A highly efficient catalytic method for the synthesis of phosphite diesters has been developed using environmentally benign Zn(II) catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of Zn(II) catalysts and readily available phosphonylation reagents ensures high yields and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: bis-Tedizolidyl Phosphate Diester undergoes various chemical reactions, including hydrolysis, transesterification, and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by dinuclear zinc complexes, hydrolysis involves the cleavage of phosphodiester bonds.
Transesterification: This reaction is catalyzed by biomimetic dizinc complexes and involves the exchange of ester groups.
Substitution: Phosphate diesters can undergo nucleophilic substitution reactions, often facilitated by enzymes such as nucleases.
Major Products:
Hydrolysis: Produces phosphoric acid derivatives and alcohols.
Transesterification: Results in the formation of new ester compounds.
Substitution: Leads to the formation of substituted phosphate diesters.
Scientific Research Applications
Chemistry: In polymer chemistry, bis-Tedizolidyl Phosphate Diester is used to develop UV-curable, recyclable, and flame-retardant polymers . These polymers serve as reversible covalent bonds, hydrogen bonding ligands, and flame-retardant structures .
Biology and Medicine: As a derivative of tedizolid, this compound may exhibit antibacterial properties, making it useful in the development of new antibiotics . It is particularly effective against multidrug-resistant Gram-positive bacteria .
Industry: The compound’s flame-retardant properties make it valuable in the production of flame-retardant materials and coatings .
Mechanism of Action
The mechanism of action of bis-Tedizolidyl Phosphate Diester is similar to that of tedizolid. After conversion from the prodrug, tedizolid phosphate, tedizolid binds to the 50S bacterial ribosomal subunit . This prevents the formation of a functional 70S initiation complex, essential for bacterial translation, thereby inhibiting protein synthesis . The compound’s antibacterial activity is primarily bacteriostatic, although it may exhibit bactericidal activity in vivo .
Comparison with Similar Compounds
Tedizolid Phosphate: A prodrug of tedizolid, used as an antibiotic.
Linezolid: Another oxazolidinone-class antibiotic with similar antibacterial properties.
Phosphoramidate Prodrugs: Used to enhance membrane permeability and release active drugs inside target cells.
Uniqueness: bis-Tedizolidyl Phosphate Diester stands out due to its dual functionality as an antibacterial agent and a flame-retardant material . Its ability to form reversible covalent bonds and hydrogen bonding ligands adds to its versatility in various applications .
Conclusion
This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable addition to the fields of chemistry, biology, medicine, and industry.
Properties
CAS No. |
1256966-02-5 |
|---|---|
Molecular Formula |
C34H29F2N12O8P |
Molecular Weight |
802.6 g/mol |
IUPAC Name |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
InChI Key |
UGUGELYBSIMIPH-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Synonyms |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


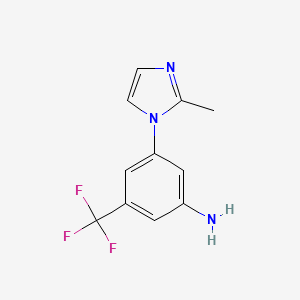
![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
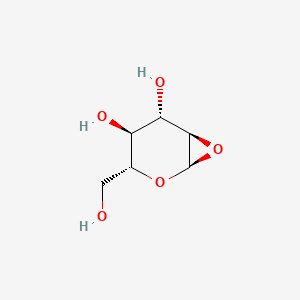
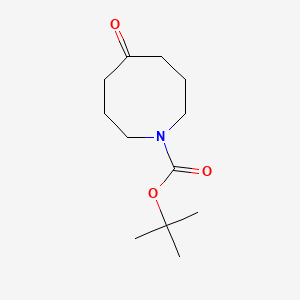
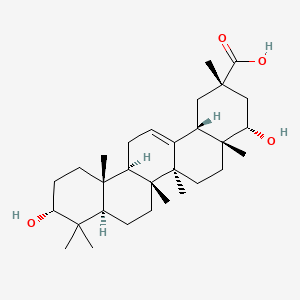

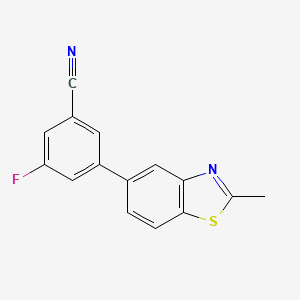

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)
